molecular formula C14H15N3OS B2623568 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide CAS No. 1334374-32-1

1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide

Cat. No.: B2623568
CAS No.: 1334374-32-1
M. Wt: 273.35
InChI Key: FFTISUOGIHBYIA-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The benzothiazole moiety is recognized for its planar structure, which facilitates π-π stacking interactions within enzyme binding pockets, while the incorporated azetidine carboxamide group can enhance molecular properties and contribute to target binding affinity . Although the specific biological profile of this compound is a subject of ongoing investigation, benzothiazole derivatives are well-documented in scientific literature for a wide spectrum of pharmacological activities. These include significant anti-inflammatory and analgesic properties, as demonstrated by analogues that effectively inhibit carrageenan-induced paw edema in vivo and exhibit favorable binding energies in molecular docking studies with inflammatory targets . Furthermore, the benzothiazole scaffold is found in compounds acting as potent inhibitors of key kinase signaling pathways, such as the c-Jun NH2-terminal kinase (JNK), which plays a critical role in cellular stress responses and apoptosis . Given its molecular structure, this compound is a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as inflammation, oncology, and kinase biology. It is intended for use in non-clinical, target-based assays and mechanism of action studies to further elucidate the potential of benzothiazole-based pharmacophores.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c18-13(15-10-5-6-10)9-7-17(8-9)14-16-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTISUOGIHBYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide lies in its azetidine ring and cyclopropyl substituent. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Key Substituents Structural Implications Reference
This compound Azetidine-carboxamide Cyclopropyl, benzothiazol-2-yl Compact four-membered ring; enhanced metabolic stability due to cyclopropyl group
1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Piperidine-carboxamide Acetyl, chloro-benzothiazol-2-yl Larger six-membered piperidine ring; chloro substituent may influence lipophilicity
1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) Pyrazolo-pyrimidine Methyl, phenyl Extended aromatic system; pyrimidine enhances π-π stacking interactions

Key Observations :

  • The azetidine core in the target compound provides conformational rigidity compared to the more flexible piperidine analog . This rigidity may improve binding specificity in biological targets.

Critical Analysis :

  • Benzothiazole-pyrazolo-pyrimidine hybrids () demonstrate that substituents like chloro or methoxy groups significantly enhance antibacterial efficacy. The absence of such groups in the target compound may shift its activity profile toward other targets.

Methodological Approaches in Characterization

Structural elucidation of related compounds relies on advanced analytical techniques:

  • X-ray crystallography : Used to confirm the (E)-configuration in imine-containing analogs (e.g., ) and resolve azetidine/piperidine ring conformations .
  • Spectroscopic methods : ¹H/¹³C NMR and IR are standard for verifying functional groups, as seen in and .
  • Software tools : SHELX programs () are widely employed for refining crystallographic data, ensuring high accuracy in structural assignments .

Biological Activity

1-(1,3-benzothiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. Its structure can be represented as follows:

1 1 3 benzothiazol 2 yl N cyclopropylazetidine 3 carboxamide\text{1 1 3 benzothiazol 2 yl N cyclopropylazetidine 3 carboxamide}

Key properties include:

  • Molecular Weight : Approximately 250 g/mol.
  • LogP : Indicates moderate lipophilicity, which may influence its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. The benzothiazole ring is known for its role in inhibiting various enzymes and receptors, which can lead to significant pharmacological effects.

Potential Mechanisms:

  • Inhibition of Autotaxin : The compound may act as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions including cancer and inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazole exhibit antimicrobial properties against Gram-positive bacteria, indicating potential applications in treating infections .

Antitumor Activity

Recent studies have reported the antitumor potential of similar benzothiazole derivatives. For instance, compounds with structural similarities have shown cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be a significant area for further research.

Antimicrobial Effects

Research has indicated that compounds containing the benzothiazole structure possess antibacterial properties. For example, derivatives have been tested against Staphylococcus aureus and Bacillus subtilis, showing promising results .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of a related benzothiazole derivative on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The IC50 values were significantly lower than those observed for standard chemotherapeutics.
  • Antimicrobial Screening : In vitro tests against common pathogens revealed that compounds related to this compound exhibited effective antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Summary

Biological ActivityObservationsReference
AntitumorSignificant cytotoxicity in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Autotaxin InhibitionPotential therapeutic target

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